molecular formula C20H18ClN3OS2 B2693720 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1329966-98-4

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2693720
CAS RN: 1329966-98-4
M. Wt: 415.95
InChI Key: GMXYUCVMJUJYTB-UHFFFAOYSA-N
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Description

“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride” is a chemical compound with a molecular formula of C24H24ClN3O3S2. Its average mass is 502.049 Da and its monoisotopic mass is 501.094757 Da . It is suggested that this compound may have potential as a 5-LOX inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzyl group attached to a tetrahydrothieno[2,3-c]pyridin-2-yl group, which is further attached to a thiophene-2-carboxamide group. The presence of a cyano group and a hydrochloride group also adds to the complexity of the structure .

Scientific Research Applications

Antimicrobial Evaluation and Docking Studies

  • Research has focused on the synthesis and characterization of thiophene derivatives with potential antimicrobial properties. For instance, a study synthesized thiophene-2-carboxamides and evaluated their biological activity, demonstrating significant antimicrobial effects. These compounds were subjected to molecular docking studies to understand their interaction with bacterial enzymes, highlighting their potential as novel antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Synthesis of Heterocyclic Derivatives

  • Another aspect of research involves the synthesis of heterocyclic derivatives that have shown promising results in biological evaluations. For example, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems was reported, which could potentially have applications in pharmaceutical development due to their structural complexity and biological activity potential (Bakhite, Al‐Sehemi, & Yamada, 2005).

Anticancer Activity

  • The anticancer activities of certain thiophene derivatives have also been studied. For instance, the synthesis and characterization of 5-substituted 4,5,6,7-tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives showed promising results in anticancer evaluations, indicating the potential use of these compounds in cancer therapy (Rao, V. Rao, & Prasad, 2018).

Anticonvulsant Activities

  • Furthermore, studies have explored the anticonvulsant activities of tetrahydrothieno[3,2-c]pyridines and related compounds. These compounds were evaluated against seizures induced in mice, demonstrating significant anticonvulsant activity. This suggests potential applications in the development of new treatments for epilepsy and related disorders (Ohkubo et al., 1996).

Future Directions

The high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that there is potential for future research into the properties and applications of this compound.

properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2.ClH/c21-11-16-15-8-9-23(12-14-5-2-1-3-6-14)13-18(15)26-20(16)22-19(24)17-7-4-10-25-17;/h1-7,10H,8-9,12-13H2,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXYUCVMJUJYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CS3)C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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